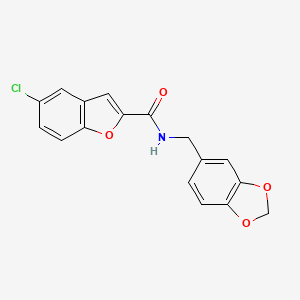![molecular formula C11H12FN3O2S B7637471 1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole](/img/structure/B7637471.png)
1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole, also known as FMST, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. FMST is a triazole-based compound that has been synthesized using various methods.
作用機序
The mechanism of action of 1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole is not fully understood, but it is believed to act by inhibiting certain enzymes or receptors in the body. In medicinal chemistry, 1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. In agriculture, 1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole has been shown to inhibit the growth of certain pests and weeds by interfering with their metabolic processes.
Biochemical and Physiological Effects:
1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole has been shown to have various biochemical and physiological effects. In medicinal chemistry, 1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease. In agriculture, 1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole has been shown to reduce the growth and reproduction of certain pests and weeds. However, the effects of 1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole on human health and the environment are not fully understood.
実験室実験の利点と制限
1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, 1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole also has some limitations, including its potential toxicity and limited solubility in certain solvents.
将来の方向性
There are several future directions for the study of 1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole, including the development of more efficient and selective synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the study of its potential environmental impact. Additionally, the development of novel materials using 1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole as a building block is an area of interest in material science.
合成法
1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole can be synthesized using various methods, including the use of a Suzuki-Miyaura coupling reaction, a Sonogashira coupling reaction, or a Stille coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst. The Stille coupling reaction involves the reaction of an aryl halide with an organostannane in the presence of a palladium catalyst.
科学的研究の応用
1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, 1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole has been studied for its potential as a pesticide and herbicide. In material science, 1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole has been studied for its potential as a building block for the synthesis of novel materials.
特性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O2S/c1-18(16,17)8-11-7-15(14-13-11)6-9-3-2-4-10(12)5-9/h2-5,7H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZHUTWBENTDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CN(N=N1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Fluorophenyl)methyl]-4-(methylsulfonylmethyl)triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B7637390.png)
![N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637395.png)
![N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637406.png)

![7-Hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one](/img/structure/B7637423.png)
![2-[(2-fluorophenyl)methyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7637429.png)



![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B7637457.png)
![2-[[4-(difluoromethoxy)phenyl]methyl-methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7637458.png)

![N-[(4-methylphenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanyl-N-propylacetamide](/img/structure/B7637475.png)
![N-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7637479.png)